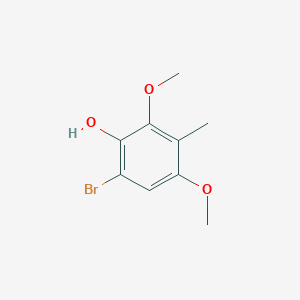![molecular formula C11H24O2Si B14255566 (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one CAS No. 325690-10-6](/img/structure/B14255566.png)
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a pentan-3-one backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBS group can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{R-OH} + \text{TBSCl} + \text{Base} \rightarrow \text{R-OTBS} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex natural products and pharmaceuticals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
Medicine:
- Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silyl protecting group with similar applications but offers greater steric hindrance.
Trimethylsilyl chloride (TMSCl): A smaller silyl protecting group used for similar purposes but less stable than TBS.
Uniqueness:
Stability: The TBS group provides a good balance between stability and ease of removal.
Selectivity: Offers selective protection of hydroxyl groups in the presence of other functional groups.
Versatility: Widely used in various fields of research and industry due to its robust nature.
Properties
CAS No. |
325690-10-6 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypentan-3-one |
InChI |
InChI=1S/C11H24O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m1/s1 |
InChI Key |
HEVXJGZUJJYJPH-SECBINFHSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


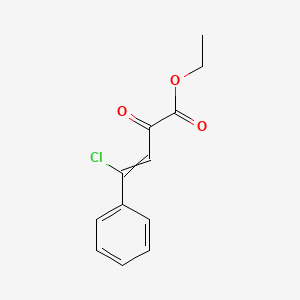
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

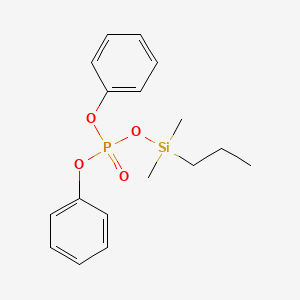
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
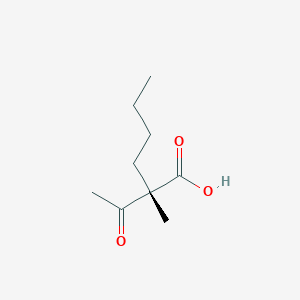
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
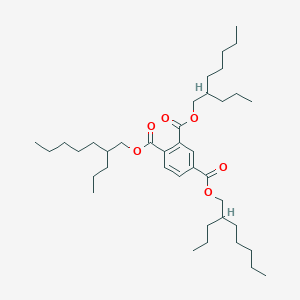
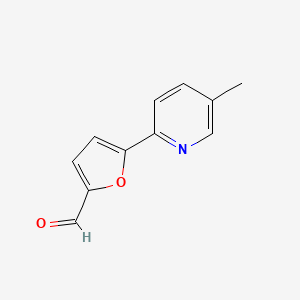
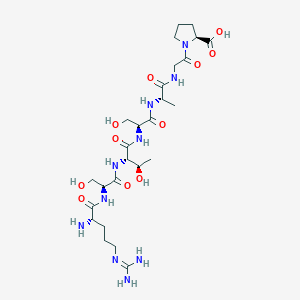
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
